molecular formula C7H13FO5 B12857982 Methyl 2-deoxy-2-fluoro-b-D-glucopyranoside

Methyl 2-deoxy-2-fluoro-b-D-glucopyranoside

Cat. No.: B12857982
M. Wt: 196.17 g/mol
InChI Key: CRIUOMMBWCCBCQ-NYMZXIIRSA-N
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Description

Methyl 2-deoxy-2-fluoro-b-D-glucopyranoside is a fluorinated sugar derivative. This compound is of significant interest due to its unique structural properties and potential applications in various scientific fields, including chemistry, biology, and medicine. The presence of a fluorine atom in place of a hydroxyl group at the second carbon position of the glucose molecule imparts distinct chemical and biological characteristics to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-deoxy-2-fluoro-b-D-glucopyranoside typically involves nucleophilic displacement reactions. One common method includes the reaction of methyl 4,6-O-benzylidene-2-O-(trifluoromethanesulfonyl)-β-D-glucopyranoside with tetraalkylammonium fluorides in acetonitrile. This reaction proceeds smoothly with inversion of configuration at the second carbon, yielding the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar nucleophilic displacement reactions. The use of protective groups and selective deprotection steps ensures high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-deoxy-2-fluoro-b-D-glucopyranoside undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atom can be displaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents may vary.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted glucopyranosides, while oxidation and reduction reactions can lead to the formation of corresponding oxidized or reduced derivatives.

Mechanism of Action

The mechanism of action of Methyl 2-deoxy-2-fluoro-b-D-glucopyranoside involves its interaction with glucose transporters and metabolic pathways. The fluorine atom at the second carbon position alters the compound’s interaction with enzymes and transporters, affecting its uptake and metabolism. This unique property makes it a valuable tool for studying glucose transport and metabolism in various biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-deoxy-2-fluoro-b-D-glucopyranoside is unique due to its specific substitution pattern and the presence of a fluorine atom at the second carbon position. This substitution imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

Methyl 2-deoxy-2-fluoro-β-D-glucopyranoside (MDFG) is a synthetic carbohydrate derivative that has garnered attention in the fields of glycobiology and medicinal chemistry due to its unique structural modifications. The introduction of a fluorine atom at the second carbon position enhances the compound's stability and alters its biological properties, making it a valuable tool for studying carbohydrate-protein interactions and potential therapeutic applications.

Chemical Structure and Synthesis

MDFG is characterized by the substitution of a hydroxyl group with a fluorine atom at the C-2 position of the glucopyranose ring. This modification not only stabilizes the molecule but also influences its reactivity and interaction with biological macromolecules.

Synthesis Overview:
The synthesis of MDFG typically involves several key steps:

  • Protection of hydroxyl groups.
  • Selective fluorination at the C-2 position.
  • Deprotection to yield the final product.

MDFG exhibits several biological activities primarily due to its ability to interact with proteins involved in carbohydrate recognition. The fluorine atom enhances binding affinities, which can lead to significant alterations in metabolic pathways. Notable mechanisms include:

  • Inhibition of Key Enzymes : MDFG has been shown to inhibit hexokinase, an enzyme critical for glucose metabolism, thereby impairing glycolysis in cancer cells .
  • Alteration of Protein Glycosylation : The compound influences glycosylation patterns, which can disrupt signaling pathways essential for cell growth and survival .

Anticancer Properties

Recent studies have highlighted the potential of MDFG as an anticancer agent. Similar compounds, such as 2-deoxy-2-fluoro-D-glucose (2-FG), have demonstrated efficacy in cancer therapy by disrupting metabolic homeostasis in cancer cells . Research indicates that MDFG may share these properties, making it a candidate for further investigation in oncological applications.

Interaction Studies

MDFG serves as a molecular probe in studying protein-carbohydrate interactions. Techniques such as nuclear magnetic resonance (NMR) spectroscopy have been employed to analyze how MDFG interacts with various proteins, revealing insights into binding affinities and conformational changes upon ligand binding .

Table 1: Comparison of Fluorinated Carbohydrates

Compound NameKey Features
Methyl 6-deoxy-6-fluoro-β-D-galactopyranosideFluorination at C-6; used in similar interaction studies
Methyl 2-deoxy-3-fluoro-α-D-glucopyranosideDifferent fluorination site; affects biological activity differently
Methyl 4-O-(β-D-galactopyranosyl)-2-deoxy-2-fluoro-1-seleno-β-D-glucopyranosideContains selenium; useful for probing protein interactions

Case Studies

Properties

Molecular Formula

C7H13FO5

Molecular Weight

196.17 g/mol

IUPAC Name

(2R,3S,4S,5R,6R)-5-fluoro-2-(hydroxymethyl)-6-methoxyoxane-3,4-diol

InChI

InChI=1S/C7H13FO5/c1-12-7-4(8)6(11)5(10)3(2-9)13-7/h3-7,9-11H,2H2,1H3/t3-,4-,5-,6-,7-/m1/s1

InChI Key

CRIUOMMBWCCBCQ-NYMZXIIRSA-N

Isomeric SMILES

CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)F

Canonical SMILES

COC1C(C(C(C(O1)CO)O)O)F

Origin of Product

United States

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